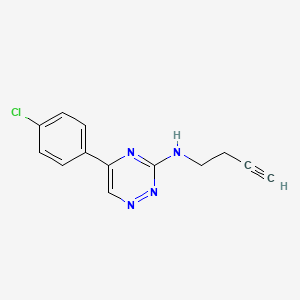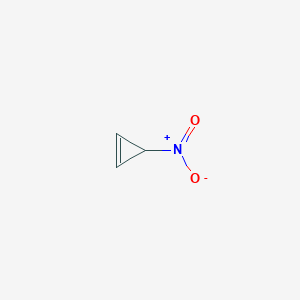
3-Nitrocyclopropene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Nitrocyclopropene is an organic compound with the molecular formula C₃H₃NO₂. It is a derivative of cyclopropene, where a nitro group (-NO₂) is attached to the three-membered cyclopropene ring. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitrocyclopropene typically involves the nitration of cyclopropene derivatives. One common method is the reaction of cyclopropene with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and concentration to ensure the selective formation of the nitro compound.
- Nitration of Cyclopropene:
Reagents: Cyclopropene, Nitric Acid (HNO₃)
Conditions: Low temperature, controlled addition of nitric acid
Reaction: C₃H₄+HNO₃→C₃H₃NO₂+H₂O
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow nitration processes. These methods are designed to handle larger volumes and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Nitrocyclopropene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group (-NH₂) using reducing agents.
Substitution: The nitro group can be substituted by other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Conditions: Acidic or basic medium, elevated temperature
Products: Carboxylic acids or other oxidized derivatives
-
Reduction
Reagents: Hydrogen gas (H₂) with a palladium catalyst, Lithium aluminum hydride (LiAlH₄)
Conditions: Room temperature to moderate heating
Products: 3-Aminocyclopropene
-
Substitution
Reagents: Nucleophiles such as amines, thiols
Conditions: Presence of a base or catalyst
Products: Substituted cyclopropene derivatives
Applications De Recherche Scientifique
3-Nitrocyclopropene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it a valuable intermediate in organic synthesis.
Biology: Studies have explored its potential as a bioactive molecule, investigating its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism by which 3-Nitrocyclopropene exerts its effects depends on the specific reaction or application. In general, the nitro group is highly electron-withdrawing, which influences the reactivity of the cyclopropene ring. This can lead to various reaction pathways, including nucleophilic attack, electrophilic addition, and radical reactions.
Comparaison Avec Des Composés Similaires
3-Nitrocyclopropene can be compared with other nitro-substituted cyclopropenes and related compounds:
3-Nitrocyclopropane: Similar structure but with a saturated ring, leading to different reactivity.
Cyclopropene: The parent compound without the nitro group, showing different chemical behavior.
Nitroethene: A nitro-substituted alkene, which also exhibits unique reactivity due to the presence of the nitro group.
The uniqueness of this compound lies in its strained three-membered ring combined with the electron-withdrawing nitro group, which creates a highly reactive and versatile compound for various chemical transformations.
Propriétés
Numéro CAS |
111770-06-0 |
|---|---|
Formule moléculaire |
C3H3NO2 |
Poids moléculaire |
85.06 g/mol |
Nom IUPAC |
3-nitrocyclopropene |
InChI |
InChI=1S/C3H3NO2/c5-4(6)3-1-2-3/h1-3H |
Clé InChI |
VSNJPWJJEIJBEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


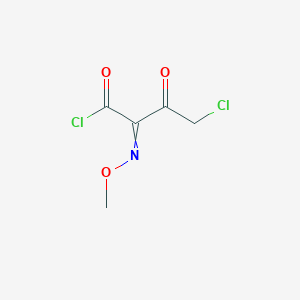

![Acetic acid;[3-(hydroxymethyl)-2-methoxyphenyl]methanol](/img/structure/B14308163.png)
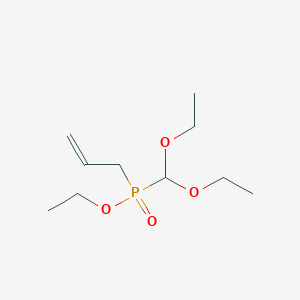
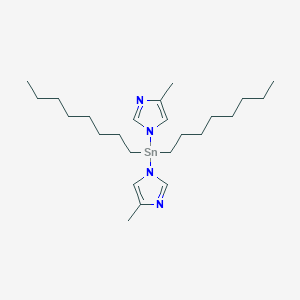
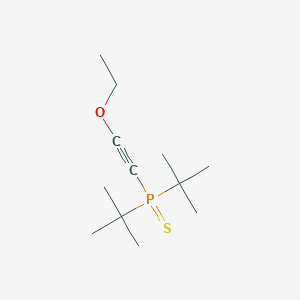

![2-[2-(4-Methylpiperazin-1-yl)ethyl]-1,3-benzoxazole](/img/structure/B14308199.png)




